N-Benzyl-2-(7-benzyl-8-oxo-2-phenyl-7H-purin-9(8H)-yl)-N-ethylacetamide, also known as ZBD-2, is a synthetic compound classified as a translocator protein (18 kDa) (TSPO) ligand. [] TSPO, formerly known as the peripheral-type benzodiazepine receptor (PBR), is primarily located on the outer mitochondrial membrane of microglial cells in the brain. [] ZBD-2 exhibits high affinity and selectivity for TSPO. [] In scientific research, ZBD-2 is primarily studied for its potential neuroprotective properties and role in modulating neuroinflammation.
N-Benzyl-2-(7-benzyl-8-oxo-2-phenyl-7H-purin-9(8H)-yl)-N-ethylacetamide is a complex organic compound with the molecular formula and a molar mass of 477.56 g/mol. This compound belongs to a class of purine derivatives, which are known for their biological significance and potential therapeutic applications. The compound is characterized by its unique structural features, including multiple aromatic rings and functional groups that contribute to its chemical properties and biological activities.
N-Benzyl-2-(7-benzyl-8-oxo-2-phenyl-7H-purin-9(8H)-yl)-N-ethylacetamide is classified as a purine derivative. Purines are nitrogen-containing compounds that play crucial roles in biochemistry, particularly in the structure of nucleic acids and energy transfer molecules like adenosine triphosphate (ATP). This compound may exhibit properties similar to other purine derivatives, making it a candidate for various biological studies and applications.
The synthesis of N-Benzyl-2-(7-benzyl-8-oxo-2-phenyl-7H-purin-9(8H)-yl)-N-ethylacetamide typically involves multi-step organic reactions including alkylation, acylation, and condensation reactions. While specific synthetic routes may vary, one common method involves the reaction of appropriate benzyl and ethyl acetamide derivatives under controlled conditions.
The molecular structure of N-Benzyl-2-(7-benzyl-8-oxo-2-phenyl-7H-purin-9(8H)-yl)-N-ethylacetamide features a purine core substituted with various aromatic groups. The presence of the benzyl group at both the 2-position and 7-position enhances its lipophilicity, potentially influencing its biological activity.
Key structural data includes:
N-Benzyl-2-(7-benzyl-8-oxo-2-phenyl-7H-purin-9(8H)-yl)-N-ethylacetamide can undergo several chemical reactions typical of amides and purine derivatives:
These reactions are significant for modifying the compound's structure to enhance its pharmacological properties or to create derivatives with improved efficacy.
The mechanism of action of N-Benzyl-2-(7-benzyl-8-oxo-2-phenyl-7H-purin-9(8H)-yl)-N-ethylacetamide is likely related to its interaction with specific biological targets such as enzymes or receptors involved in cellular signaling pathways. Its structural similarity to nucleotides may allow it to interfere with nucleic acid metabolism or cellular signaling processes.
Research indicates that compounds similar to this one can act as inhibitors or modulators of enzyme activities related to cancer proliferation or inflammation .
N-Benzyl-2-(7-benzyl-8-oxo-2-pheny1 -7H-purin -9(8H)- yl)-N -ethylacetamide has potential applications in:
The translocator protein (TSPO), historically termed the peripheral benzodiazepine receptor (PBR), is an 18 kDa protein embedded in the outer mitochondrial membrane. Initially characterized for its high-affinity benzodiazepine binding outside the central nervous system, TSPO has emerged as a critical biomarker and therapeutic target in neuroinflammatory and oncological pathologies. Its expression remains low in healthy brain parenchyma but increases dramatically in response to neuronal injury or disease, coinciding with microglial activation. Ligands targeting TSPO, such as the purine-derived compound N-Benzyl-2-(7-benzyl-8-oxo-2-phenyl-7H-purin-9(8H)-yl)-N-ethylacetamide, represent advanced chemical tools for diagnostics and mechanistic studies [1] [4].
TSPO is a hallmark of microglial activation, serving as a sensitive indicator of neuroinflammatory cascades in neurological diseases. Under physiological conditions, TSPO is sparsely expressed in the brain but is markedly upregulated in activated microglia and astrocytes in response to injury or disease. This upregulation correlates with pathological progression in conditions such as:
Functionally, TSPO participates in mitochondrial homeostasis, including cholesterol transport for neurosteroid synthesis (e.g., allopregnanolone), modulation of reactive oxygen species (ROS), and regulation of the mitochondrial permeability transition pore (mPTP). However, recent genetic studies reveal that TSPO is not essential for steroidogenesis or viability, as global Tspo knockout mice exhibit normal growth, lifespan, and steroid levels. These models show that while microglial activation occurs post-injury, TSPO-deficient microglia produce less ATP, suggesting a role in metabolic regulation rather than core survival pathways [2] [9].
Table 1: TSPO Expression in Neurological Disorders
Disease | TSPO Expression Site | Associated Pathology |
---|---|---|
Alzheimer’s Disease | Entorhinal cortex, Hippocampus | Amyloid-β plaques, Neurofibrillary tangles |
Parkinson’s Disease | Substantia nigra | Dopaminergic neuron loss |
Multiple Sclerosis | White matter lesions | Demyelination, Immune infiltration |
Stroke | Peri-infarct regions | Ischemia-induced neuroinflammation |
The evolution of TSPO radioligands reflects a pursuit of enhanced specificity and kinetic properties for positron emission tomography (PET) imaging:
N-Benzyl-2-(7-benzyl-8-oxo-2-phenyl-7H-purin-9(8H)-yl)-N-ethylacetamide (CAS: 1359705-67-1) is structurally related to AC-5216, featuring a purine core with N-benzyl and N-ethylacetamide substitutions. Its design prioritizes high mitochondrial membrane affinity and resistance to efflux transporters, though polymorphism sensitivity remains uncharacterized [3] [4] [8].
Table 2: Evolution of TSPO Radioligands
Generation | Ligand | Affinity (Kᵢ, nM) | Key Advances | Limitations |
---|---|---|---|---|
First | [¹¹C]PK11195 | 3.0–28.5 | Gold standard selectivity | Low brain uptake, High nonspecific binding |
Second | [¹¹C]AC-5216 | 0.3–0.7 | Sub-nanomolar affinity | SNP sensitivity |
Second | [¹⁸F]PBR111 | 1.1 | Improved pharmacokinetics | Polymorphism-dependent binding |
Purine-derived | Target Compound | Undetermined | Structural similarity to AC-5216 | Unknown SNP sensitivity |
Oncology
TSPO is overexpressed in diverse cancers, including gliomas, breast, and colorectal carcinomas, where its levels correlate with disease aggression and metastatic potential. Ligands like PK11195 and N-Benzyl-2-(7-benzyl-8-oxo-2-phenyl-7H-purin-9(8H)-yl)-N-ethylacetamide serve dual roles:
Neurology
TSPO ligands provide critical insights into neuroinflammatory dynamics:
The compound N-Benzyl-2-(7-benzyl-8-oxo-2-phenyl-7H-purin-9(8H)-yl)-N-ethylacetamide exemplifies modern ligand design aimed at mitigating historical limitations. Its purine scaffold optimizes mitochondrial targeting, while N-benzyl groups enhance lipophilicity for blood-brain barrier penetration. Ongoing research prioritizes polymorphism-insensitive variants to standardize clinical applications [3] [4] [8].
Table 3: Research Applications of TSPO Ligands
Field | Application | Mechanistic Insight |
---|---|---|
Oncology | Tumor imaging (glioma, breast cancer) | Correlates TSPO density with malignancy grade |
Apoptosis induction in cancer cells | mPTP opening, Cytochrome c release (TSPO-independent in some contexts) | |
Neurology | Neuroinflammation tracking (AD, PD, MS) | Maps microglial activation in disease foci |
Neuroprotection | Modulates mitochondrial ROS, Enhances neurosteroid synthesis |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1